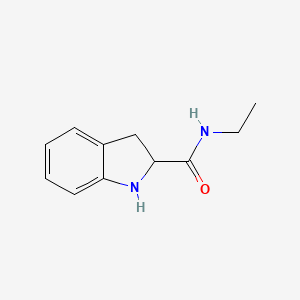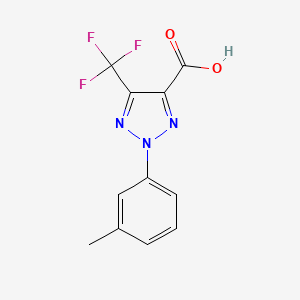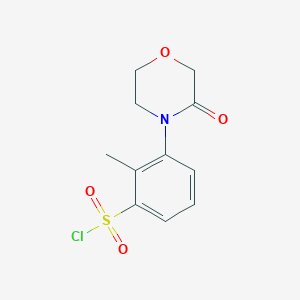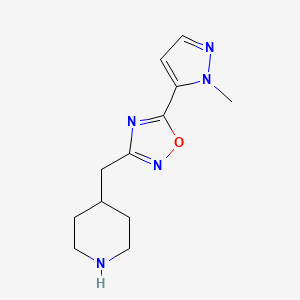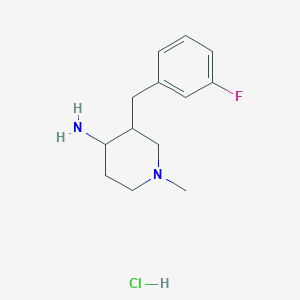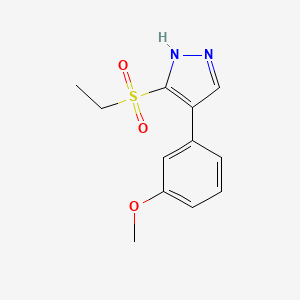
3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of an ethylsulfonyl group attached to the third carbon of the pyrazole ring and a methoxyphenyl group attached to the fourth carbon. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole typically involves the reaction of 3-methoxyphenylhydrazine with ethylsulfonylacetylene under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of specific biological molecules. The exact pathways involved depend on the specific enzyme targeted by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(3-methylphenyl)-1H-pyrazole
Uniqueness
3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole is unique due to the specific combination of the ethylsulfonyl and methoxyphenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14N2O3S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
5-ethylsulfonyl-4-(3-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O3S/c1-3-18(15,16)12-11(8-13-14-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,13,14) |
Clé InChI |
GHQFYTLBTKTHIL-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



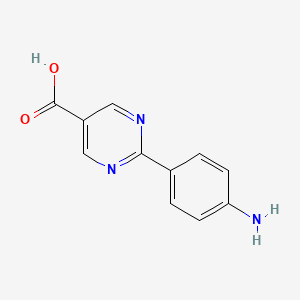
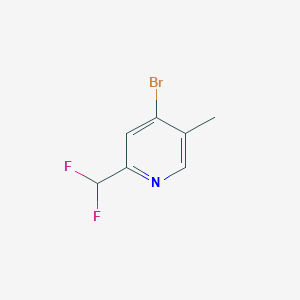
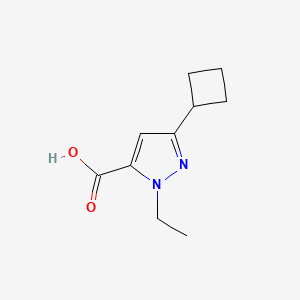

![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)
